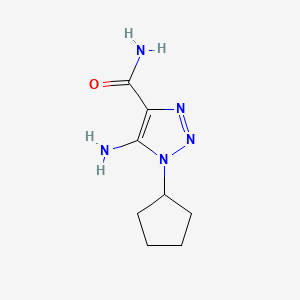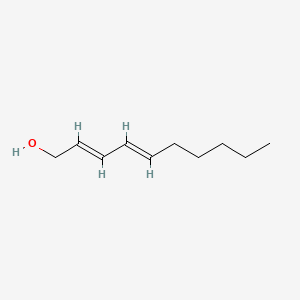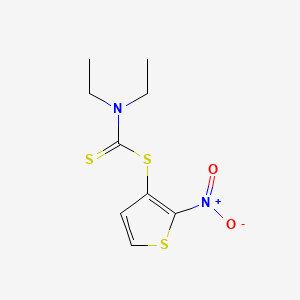![molecular formula C32H16Cl2N8Sn B1175800 2-[5-Tetrazolyl]PhenylboronicAcid CAS No. 15884-01-8](/img/new.no-structure.jpg)
2-[5-Tetrazolyl]PhenylboronicAcid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[5-Tetrazolyl]PhenylboronicAcid is a boronic acid derivative that features a phenyl group substituted with a tetrazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-[5-Tetrazolyl]PhenylboronicAcid typically involves the formation of the tetrazole ring followed by its attachment to the phenylboronic acid. One common method includes the cycloaddition reaction of an azide with a nitrile to form the tetrazole ring, which is then coupled with phenylboronic acid under suitable conditions .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the cycloaddition and coupling reactions to ensure high yield and purity, utilizing continuous flow reactors and automated synthesis platforms to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions: 2-[5-Tetrazolyl]PhenylboronicAcid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form phenol derivatives.
Reduction: The tetrazole ring can be reduced under specific conditions to form amine derivatives.
Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Catalytic hydrogenation or metal hydrides.
Substitution: Palladium catalysts and base in an aqueous or organic solvent.
Major Products Formed:
Oxidation: Phenol derivatives.
Reduction: Amine derivatives.
Substitution: Biaryl compounds.
Applications De Recherche Scientifique
2-[5-Tetrazolyl]PhenylboronicAcid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential in drug development, particularly as a ligand for targeting specific proteins or enzymes.
Industry: Utilized in the development of advanced materials, including polymers and sensors.
Mécanisme D'action
The mechanism of action of 2-[5-Tetrazolyl]PhenylboronicAcid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is leveraged in various applications, such as sensing and drug delivery. The compound can interact with molecular targets through its boronic acid group, which can form stable complexes with cis-diols, and its tetrazole ring, which can participate in hydrogen bonding and other interactions .
Comparaison Avec Des Composés Similaires
Phenylboronic Acid: Lacks the tetrazole ring, making it less versatile in forming hydrogen bonds and other interactions.
4-Carboxyphenylboronic Acid: Contains a carboxyl group instead of a tetrazole ring, offering different reactivity and binding properties.
2-Aminophenylboronic Acid: Features an amino group, providing different electronic and steric effects compared to the tetrazole ring.
Uniqueness: 2-[5-Tetrazolyl]PhenylboronicAcid is unique due to the presence of the tetrazole ring, which enhances its ability to form diverse interactions and participate in a wider range of chemical reactions. This makes it a valuable compound in both research and industrial applications.
Propriétés
Numéro CAS |
15884-01-8 |
|---|---|
Formule moléculaire |
C32H16Cl2N8Sn |
Poids moléculaire |
0 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





